Menthoglycol

Vue d'ensemble

Description

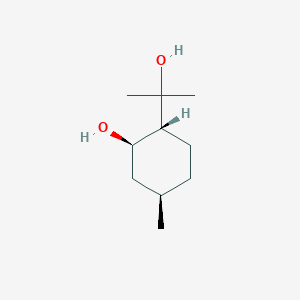

Menthoglycol (CAS 42822-86-6), also known as p-menthane-3,8-diol (PMD), is a naturally occurring bicyclic monoterpene diol derived from the essential oil of Corymbia citriodora (lemon eucalyptus) . Its molecular formula is C₁₀H₂₀O₂ (molecular weight: 172.27), and it exists as two stereoisomers: cis-PMD and trans-PMD. The cis-isomer is noted for its superior insect-repellent efficacy compared to the trans-isomer .

This compound is widely recognized as a safe, plant-based alternative to synthetic repellents like DEET (N,N-diethyl-3-methylbenzamide). It exhibits broad-spectrum activity against mosquitoes (e.g., Aedes aegypti), with studies demonstrating complete repellency for up to 4 hours under field conditions . Its application extends to microencapsulated textiles, where it retains efficacy for months .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de PMD38 implique généralement l'hydrogénation du citronellal, un aldéhyde monoterpénoïde. La réaction est réalisée en présence d'un catalyseur tel que le palladium sur carbone sous hydrogène gazeux à des pressions et des températures élevées. Le produit obtenu est ensuite soumis à une hydrogénation supplémentaire pour donner du PMD38 .

Méthodes de production industrielle

La production industrielle de PMD38 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs d'hydrogénation haute pression et de catalyseurs efficaces pour garantir des rendements et une pureté élevés du produit final. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du procédé .

Analyse Des Réactions Chimiques

Types de réactions

PMD38 subit diverses réactions chimiques, notamment :

Oxydation : PMD38 peut être oxydé pour former des cétones et des acides carboxyliques correspondants.

Réduction : Le composé peut être réduit pour former des alcools et des alcanes.

Substitution : PMD38 peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les halogénures et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Cétone et acides carboxyliques.

Réduction : Alcools et alcanes.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

PMD38 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.

Biologie : Etudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et répulsives contre les insectes.

Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et analgésiques.

Mécanisme d'action

Le mécanisme d'action du PMD38 implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, le PMD38 est censé exercer ses effets en interagissant avec les membranes cellulaires et en perturbant la fonction des protéines membranaires. Cette interaction peut entraîner des changements dans les voies de signalisation cellulaire et les réponses physiologiques .

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : Menthoglycol serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Biology

- Insect Repellent Properties : this compound has been extensively studied for its effectiveness as an insect repellent. Research indicates that it functions similarly to DEET, providing comparable protection against mosquito bites when used in equivalent concentrations .

Medicine

- Therapeutic Effects : The compound exhibits several biological activities, including:

Industry

- Personal Care Products : this compound is utilized in formulating insect repellents and cosmetics due to its cooling sensation and pleasant odor. It is commonly found in products derived from oil of lemon eucalyptus, which contains high concentrations of PMD .

Data Table: Applications of this compound

Case Study 1: Efficacy as an Insect Repellent

A study conducted by Liu et al. (2013) demonstrated that PMD was effective against Aedes aegypti mosquitoes, showing a protection efficacy comparable to DEET at similar concentrations. The research highlighted the potential for PMD to be used as a safer alternative to traditional synthetic repellents .

Case Study 2: Therapeutic Applications

Research published in the Journal of Insect Physiology explored the anti-inflammatory effects of this compound on dermal applications. The study found significant reductions in inflammation markers when applied topically, suggesting its potential use in treating skin irritations and conditions .

Mécanisme D'action

The mechanism of action of PMD38 involves its interaction with various molecular targets and pathways. In biological systems, PMD38 is believed to exert its effects by interacting with cell membranes and disrupting the function of membrane-bound proteins. This interaction can lead to changes in cell signaling pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues: cis-PMD vs. trans-PMD

The stereochemistry of PMD significantly impacts its bioactivity. The cis-isomer (CAS 42822-86-6) exhibits a menthol-like aroma and superior repellency, while the trans-isomer (CAS 3564-98-5) is less effective .

Natural PMD contains only 1–2% cis-isomer, necessitating synthetic enrichment for commercial use. However, synthetic routes face environmental challenges due to the invasive cultivation of C. citriodora .

Functional Analogues: PMD vs. DEET

PMD matches DEET’s efficacy while offering biodegradability and lower toxicity .

While DEET provides longer protection, PMD’s safety and renewability make it preferable for children and environmentally sensitive applications.

Other Terpenoid Analogues: Citronellal and Menthol

PMD shares functional similarities with other plant-derived terpenoids but differs in mechanism and efficacy:

- Citronellal (CAS 106-23-0): A monoterpene aldehyde from citronella oil. Less effective than PMD, requiring frequent reapplication .

- Menthol (CAS 89-78-1): A cyclic alcohol from mint. Primarily used for cooling effects, with minimal repellent activity .

Research Findings and Innovations

Activité Biologique

Menthoglycol, also known as para-menthane-3,8-diol (PMD), is a terpenoid compound with notable biological activities, particularly in the fields of antimicrobial and insect repellent applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and features three stereocenters, leading to multiple stereoisomers.

- Source : It can be derived from the essential oil of Eucalyptus citriodora or synthesized from citronellal.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Key studies include:

- Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy (2010) demonstrated that this compound effectively inhibited the growth of several bacteria, including Staphylococcus aureus and Escherichia coli .

- Disinfectant Potential : Research in BMC Complementary and Alternative Medicine (2013) indicated that this compound was effective as a hand sanitizer, significantly reducing bacterial load on hands .

Insect Repellent Activity

This compound is recognized for its efficacy as an insect repellent, particularly against mosquitoes:

- Mechanism of Action : this compound inhibits acetylcholinesterase, an enzyme crucial for neurotransmitter breakdown in insects. This inhibition leads to an accumulation of acetylcholine, disrupting normal nerve function and repelling insects .

- Efficacy Studies : In volunteer tests, specific isomers of this compound were shown to be particularly effective in repelling Aedes albopictus, with (1R)-(+)-cis-PMD demonstrating the highest efficacy .

Table 1: Summary of Key Studies on this compound

Cellular Effects and Mechanisms

This compound's interaction with cellular processes is multifaceted:

- Gene Expression Modulation : It influences the expression of genes involved in oxidative stress response, enhancing cellular defense mechanisms against reactive oxygen species .

- Metabolic Pathways : The compound participates in various metabolic pathways, affecting enzymatic activities related to energy production and oxidative stress response .

Dosage Effects and Toxicity

The biological effects of this compound vary significantly with dosage:

Propriétés

IUPAC Name |

(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFTMYMHGYJEI-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035084, DTXSID801033610 | |

| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91739-72-9, 3564-98-5 | |

| Record name | (-)-3,8-p-Menthanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91739-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthoglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091739729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGOL HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL436QJ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHOGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.